5-Bromo-4-hydroxyquinolin-2(1H)-one 5-Bromo-4-hydroxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20478254
InChI: InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13)
SMILES:
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol

5-Bromo-4-hydroxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC20478254

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-hydroxyquinolin-2(1H)-one -

Specification

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
IUPAC Name 5-bromo-4-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13)
Standard InChI Key REXVDTOMTUKKSY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=CC(=O)N2)O

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 5-bromo-4-hydroxyquinolin-2(1H)-one is C9H6BrNO2\text{C}_9\text{H}_6\text{BrNO}_2, with a molecular weight of 240.06 g/mol. The quinoline backbone consists of a fused benzene and pyridine ring, with substituents influencing its electronic and steric properties. The bromine atom at position 5 and the hydroxyl group at position 4 introduce distinct polarity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Substituent Effects on Reactivity

The electron-withdrawing bromine atom at position 5 deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. Meanwhile, the hydroxyl group at position 4 acts as a strong ortho/para-directing group, creating regioselective reactivity patterns. This dual substitution likely stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

Comparative Structural Analysis

Table 1 highlights structural analogs of 5-bromo-4-hydroxyquinolin-2(1H)-one and their key features:

CompoundSubstituentsNotable Properties
5-Bromo-6-hydroxyquinolin-2(1H)-oneBr (5), OH (6)Antimicrobial activity
8-Bromo-4-hydroxyquinolin-2(1H)-oneBr (8), OH (4)Anticancer potential
3-Hydroxyquinolin-2(1H)-oneOH (3)Influenza endonuclease inhibition

The positioning of bromine and hydroxyl groups significantly alters biological activity, underscoring the importance of substitution patterns in quinolinone derivatives .

Synthetic Methodologies

Bromination of 4-Hydroxyquinolin-2(1H)-one

A plausible route to 5-bromo-4-hydroxyquinolin-2(1H)-one involves electrophilic bromination of 4-hydroxyquinolin-2(1H)-one. Using bromine in acetic acid or N \text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF), bromination preferentially occurs at the 5-position due to the directing effects of the hydroxyl group . For example, source describes bromination of 8-hydroxyquinoline derivatives using potassium carbonate and bromomethyl reagents, a method adaptable to this target compound.

Cyclization Approaches

Alternative methods involve cyclization of brominated precursors. Source outlines the synthesis of 4-hydroxybenzo[h]quinolin-2(1H)-one via cyclization of malonamide derivatives using polyphosphoric acid (PPA). Adapting this approach, 5-bromo-4-hydroxyquinolin-2(1H)-one could be synthesized from a brominated isatin derivative treated with (trimethylsilyl)diazomethane (TMSCHN2_2), followed by demethylation using BBr3_3 .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The hydroxyl group (-OH\text{-OH}) is expected to show a broad absorption band near 3200–3500 cm1^{-1}, while the carbonyl (C=O\text{C=O}) stretch appears around 1640–1680 cm1^{-1}. The C-Br vibration typically occurs at 550–650 cm1^{-1}.

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: The hydroxyl proton may appear as a singlet near δ 10–12 ppm. Aromatic protons adjacent to bromine (e.g., H-6 and H-8) exhibit downfield shifts due to the electron-withdrawing effect, while H-3 and H-7 resonate upfield .

  • 13C^{13}\text{C} NMR: The carbonyl carbon (C-2) is deshielded (~δ 160–165 ppm). The brominated carbon (C-5) appears at δ 110–120 ppm, and the hydroxyl-bearing carbon (C-4) at δ 145–150 ppm.

Hypothesized Biological Activities

Anticancer Mechanisms

Brominated quinolinones induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization. The 4-hydroxy group enhances metal-binding capacity, facilitating interactions with iron or copper ions to produce cytotoxic radicals .

Comparative Reactivity and Applications

Suzuki Coupling for Functionalization

Source demonstrates Suzuki coupling of brominated 3-hydroxyquinolin-2(1H)-ones with arylboronic acids to introduce fluorophenyl groups. Applying this to 5-bromo-4-hydroxyquinolin-2(1H)-one could yield derivatives with enhanced pharmacokinetic properties, such as improved solubility or target affinity .

Coordination Chemistry

The hydroxyl and carbonyl groups enable chelation of metal ions, forming complexes with potential anticancer or antimicrobial activity. For example, zinc or copper complexes of 8-hydroxyquinoline derivatives show enhanced bioactivity compared to the parent compounds.

Challenges and Future Directions

Despite the promise of 5-bromo-4-hydroxyquinolin-2(1H)-one, gaps remain in its empirical validation. Key priorities include:

  • Synthetic Optimization: Developing high-yield, scalable routes to the compound.

  • Biological Screening: Evaluating its activity against bacterial, viral, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize efficacy and reduce toxicity.

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